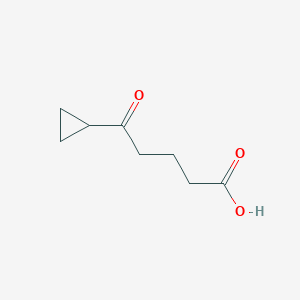

5-Cyclopropyl-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

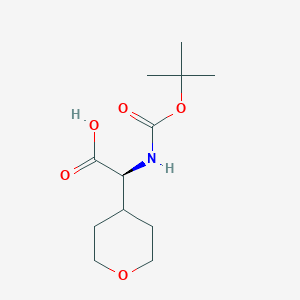

5-Cyclopropyl-5-oxovaleric acid is a chemical compound with the molecular formula C8H12O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like 5-Cyclopropyl-5-oxovaleric acid presents significant challenges for synthetic chemists . Cyclopropanation techniques are widely used, and various approaches have been developed to enable the synthesis of unique cyclopropane natural products .Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-5-oxovaleric acid can be represented by the formula C8H12O3 . More detailed information about its structure can be found in chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropyl-5-oxovaleric acid can be found in chemical databases . These databases typically provide information such as melting point, boiling point, density, molecular formula, molecular weight, and other relevant properties .Aplicaciones Científicas De Investigación

Understanding the Biological Implications of Cyclic Compounds in Disease Mechanisms

Research into compounds similar to 5-Cyclopropyl-5-oxovaleric acid, focusing on their biological and pharmacological applications, has been extensive, covering various domains from cancer research to the study of metabolic syndromes. However, direct studies on 5-Cyclopropyl-5-oxovaleric acid specifically are scarce in the public domain. Thus, we explore related cyclic compounds to infer potential applications and research directions that could similarly apply to 5-Cyclopropyl-5-oxovaleric acid.

DNA Damage and Carcinogenesis Connection : Studies have highlighted the mutagenic potential of compounds related to 5-Aminolevulinic acid, a precursor in the heme synthesis pathway, which accumulates in certain diseases and can lead to DNA damage potentially associated with cancer development, particularly hepatocellular carcinoma (HCC) in patients with acute intermittent porphyria (AIP) (Onuki et al., 2002).

Neurodegenerative Disease Research : Cysteinyl leukotrienes (cysLTs) and their receptors have been implicated in neurological complications associated with Alzheimer's disease. Research indicates that modulating these receptors could offer therapeutic potential, suggesting that similar cyclic compounds may play a role in neuroprotection or the exacerbation of neurodegenerative processes (Rahman et al., 2019).

Atherosclerosis and Oxidized Phospholipids : The accumulation of oxidized phospholipids (OxPLs) in lesions and their significant regulatory role on vascular cell function underscores the critical nature of lipid oxidation processes in atherosclerosis. This suggests that understanding the biochemical pathways involving cyclic compounds similar to 5-Cyclopropyl-5-oxovaleric acid could contribute to cardiovascular disease research (Berliner & Watson, 2005).

Metabolic Syndrome and Dietary Polyphenols : Research on chlorogenic acid, a phenolic compound, highlights its anti-oxidant, anti-inflammatory, and anti-diabetic properties. These findings point to the broader potential of cyclic compounds in treating metabolic syndrome and its related disorders, suggesting areas where 5-Cyclopropyl-5-oxovaleric acid might find application (Santana-Gálvez et al., 2017).

Chemical Synthesis and Drug Development : Advances in cyclopropanation methods have led to new Δ‐compounds with superior olfactory impacts, demonstrating the importance of such chemical transformations in creating high-impact fragrance ingredients and potentially pharmacologically active compounds. This underscores the significance of exploring cyclic compounds like 5-Cyclopropyl-5-oxovaleric acid in synthetic organic chemistry for drug development (Schröder, 2014).

Mecanismo De Acción

While the specific mechanism of action of 5-Cyclopropyl-5-oxovaleric acid is not mentioned in the search results, related compounds have been found to play a role in metabolic processes . For instance, certain small molecule metabokines synthesized in browning adipocytes can induce a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes .

Safety and Hazards

Direcciones Futuras

Research on 5-Cyclopropyl-5-oxovaleric acid and related compounds is ongoing. For instance, studies have identified certain metabolites synthesized in browning adipocytes that can reduce adiposity, increase energy expenditure, and improve glucose and insulin homeostasis in mouse models of obesity and diabetes . These findings suggest potential future directions for research and therapeutic applications .

Propiedades

IUPAC Name |

5-cyclopropyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDNXBQUOFVFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645363 |

Source

|

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-5-oxovaleric acid | |

CAS RN |

898766-87-5 |

Source

|

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)